molecular formula C11H15ClN2 B6589350 4-chloro-N,N-diethylbenzene-1-carboximidamide CAS No. 67095-91-4

4-chloro-N,N-diethylbenzene-1-carboximidamide

Cat. No. B6589350
CAS RN: 67095-91-4
M. Wt: 210.7
InChI Key:
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Description

4-chloro-N,N-diethylbenzene-1-carboximidamide, also known as 4-Chloro-DECA, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile compound that can be used as a starting material for a wide range of organic syntheses and as a reagent in various chemical reactions. 4-Chloro-DECA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

4-chloro-N,N-diethylbenzene-1-carboximidamideA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of polymers, polymers with specific properties, and polymers with improved properties. Additionally, 4-chloro-N,N-diethylbenzene-1-carboximidamideA has been used in biochemistry, molecular biology, and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethylbenzene-1-carboximidamideA is not fully understood. It is believed to act by forming an intermediate complex with the substrate, which then undergoes a reaction to form the desired product. It is also believed to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N,N-diethylbenzene-1-carboximidamideA are not well understood. It is believed to have some antioxidant properties, which may be beneficial in certain applications. Additionally, it has been suggested that 4-chloro-N,N-diethylbenzene-1-carboximidamideA may have some antitumor activity. However, further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The major advantage of 4-chloro-N,N-diethylbenzene-1-carboximidamideA is its versatility. It can be used in a variety of organic syntheses and as a reagent in various chemical reactions. Additionally, it is relatively inexpensive and readily available. The major limitation of 4-chloro-N,N-diethylbenzene-1-carboximidamideA is that it is not water soluble, which can make it difficult to use in some lab experiments.

Future Directions

Future research on 4-chloro-N,N-diethylbenzene-1-carboximidamideA could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential antitumor activity. Additionally, research could be done to develop methods to make 4-chloro-N,N-diethylbenzene-1-carboximidamideA more water soluble, which would make it easier to use in lab experiments. Finally, research could be done to develop new methods to synthesize 4-chloro-N,N-diethylbenzene-1-carboximidamideA, which would make it more versatile and cost-effective.

Synthesis Methods

4-chloro-N,N-diethylbenzene-1-carboximidamideA can be synthesized through a variety of methods. It can be synthesized by the reaction of 1-chloro-4-nitrobenzene and diethyl malonate in the presence of a base such as sodium hydroxide. Other methods include the reaction of 4-chlorobenzaldehyde and diethyl malonate in the presence of a base, and the reaction of 4-chlorobenzaldehyde and diethyl oxalate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N,N-diethylbenzene-1-carboximidamide involves the reaction of 4-chlorobenzaldehyde with diethylamine followed by the addition of cyanamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "diethylamine", "cyanamide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with diethylamine in the presence of a catalyst such as acetic acid to form 4-chloro-N,N-diethylbenzaldehyde.", "Step 2: 4-chloro-N,N-diethylbenzaldehyde is then reacted with cyanamide in the presence of a base such as sodium methoxide to form 4-chloro-N,N-diethylbenzene-1-carboximidamide." ] }

CAS RN

67095-91-4

Molecular Formula

C11H15ClN2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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